molecular formula C9H18N2O B6278774 rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans CAS No. 1807939-73-6

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans

Cat. No.: B6278774
CAS No.: 1807939-73-6
M. Wt: 170.3
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Description

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans is a stereoisomeric piperidin-2-one derivative characterized by a trans configuration at positions 5 and 6, where the 5-position bears an amino group (-NH₂) and the 6-position features a bulky tert-butyl substituent (-C(CH₃)₃). This compound is reported with 95% purity, though its exact molecular formula and weight are inferred as C₉H₁₈N₂O and 170.25 g/mol, respectively, based on structural analysis . Its trans stereochemistry distinguishes it from cis-configured analogs, which may exhibit divergent physicochemical and pharmacological properties.

Properties

CAS No.

1807939-73-6

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring or the substituents.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Stereochemical Analysis

The following table summarizes key structural and synthetic differences between rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans and related piperidin-2-one derivatives:

Compound Name Substituents (Position) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Reference
This compound 5-amino, 6-tert-butyl trans (R,S) C₉H₁₈N₂O 170.25 Not explicitly detailed in evidence
rac-(5R,6R)-6-[3-(tert-Butyldimethylsilyloxy)prop-1-ynyl]-5-hydroxypiperidin-2-one 5-hydroxy, 6-(silyloxy propynyl) cis (R,R) C₁₇H₃₁NO₃Si 325.53 Sonogashira coupling, azidolysis
rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one, trans 5-amino, 6-(ethylpyrazolyl) trans (R,S) C₁₀H₁₆N₄O 208.26 Trans-selective alkylation
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 5-aminomethyl, 6-(methylpyrazolyl) trans (R,S) C₁₃H₁₉F₃N₄O₃ 352.31 Trifluoroacetic acid salt formation
Key Observations:

Amino groups at position 5 (target compound) versus hydroxyl () or aminomethyl () alter hydrogen-bonding capacity and basicity, impacting solubility and receptor interactions.

Stereochemical Impact :

  • The trans (R,S) configuration in the target compound contrasts with the cis (R,R) diastereomer in , which may result in distinct conformational preferences and biological activity .

Synthetic Complexity :

  • The synthesis of the compound involves a 7-step route with a 10.3% overall yield, highlighting challenges in introducing silyloxy-propynyl groups . In contrast, pyrazolyl-substituted analogs () utilize trans-selective alkylation, suggesting modular approaches for varying substituents .

Physicochemical and Functional Comparisons

  • Stability : Silyloxy groups () are prone to hydrolysis under acidic conditions, whereas tert-butyl and pyrazolyl moieties exhibit greater stability .

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